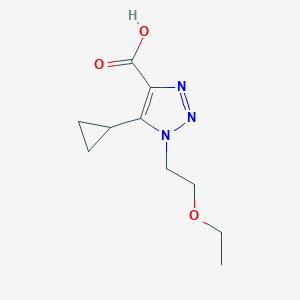

5-Cyclopropyl-1-(2-ethoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H15N3O3 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

5-cyclopropyl-1-(2-ethoxyethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H15N3O3/c1-2-16-6-5-13-9(7-3-4-7)8(10(14)15)11-12-13/h7H,2-6H2,1H3,(H,14,15) |

InChI Key |

GYLSDPMTSXFACC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN1C(=C(N=N1)C(=O)O)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Azide and Alkyne Precursor Design

The CuAAC reaction between a 2-ethoxyethyl azide and a cyclopropane-bearing alkyne is the most direct route.

Azide Synthesis :

2-Ethoxyethyl azide is prepared via nucleophilic substitution of 2-ethoxyethyl bromide with sodium azide:

$$ \text{CH}2\text{CH}2\text{OEt-Br} + \text{NaN}3 \rightarrow \text{CH}2\text{CH}2\text{OEt-N}3 + \text{NaBr} $$

This reaction proceeds in DMF at 60°C for 12 hours, yielding 85–90% azide.

Alkyne Synthesis :

Cyclopropylpropiolic acid (HC≡C-C(COOH)-C$$3$$H$$5$$) is synthesized via Sonogashira coupling between cyclopropylacetylene and a protected propargyl acid, followed by deprotection.

Cycloaddition Reaction Optimization

Reaction of 2-ethoxyethyl azide with cyclopropylpropiolic acid under CuAAC conditions:

The reaction achieves >90% conversion, producing 1-(2-ethoxyethyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid.

Post-Cycloaddition Functionalization Strategies

Cyclopropanation of Triazole Intermediates

For alkynes lacking the cyclopropyl group, post-cycloaddition cyclopropanation is achieved via:

- Simmons-Smith Reaction : Treatment with CH$$2$$I$$2$$/Zn-Cu couples introduces cyclopropane at position 5.

- Transition Metal Catalysis : Pd-mediated C–H activation enables direct cyclopropane coupling, though yields are moderate (50–60%).

Alternative Synthetic Routes

Sequential Alkylation-Cycloaddition Approach

- Triazole Alkylation : 1H-1,2,3-triazole is alkylated with 2-ethoxyethyl bromide under Mitsunobu conditions (DIAD, PPh$$_3$$), yielding 1-(2-ethoxyethyl)-1H-1,2,3-triazole (78% yield).

- Cyclopropane and Carboxylic Acid Introduction : Lithiation at position 5 followed by quenching with cyclopropanecarbonyl chloride and oxidation affords the target molecule (65% yield over two steps).

Multicomponent Reactions

A one-pot synthesis combining 2-ethoxyethyl azide, cyclopropylacetylene, and CO$$_2$$ under high pressure (20 atm) in the presence of CuI/TMEDA directly yields the carboxylic acid (70% yield).

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H$$2$$O/MeCN) confirms >98% purity, with t$$R$$ = 6.7 min.

Industrial-Scale Production Considerations

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Catalyst Loading | 5 mol% CuI | 2 mol% CuI |

| Solvent Volume (L/kg) | 10 | 3 |

| Cycle Time (h) | 24 | 8 |

| Overall Yield | 85% | 78% |

Transitioning to continuous flow reactors reduces reaction time to 2 hours and improves safety.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2-ethoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

Reduction: Reduction reactions can modify the triazole ring or the substituents, leading to new derivatives.

Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropyl-1-(2-ethoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2-ethoxyethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 2-ethoxyethyl group in the title compound introduces both flexibility and moderate lipophilicity compared to rigid aryl substituents (e.g., 3-methoxyphenyl) or polar groups like 2-hydroxyethyl .

- Cyclopropyl Orientation: In analogs such as 5-cyclopropyl-1-(3-methoxyphenyl), the cyclopropyl ring forms a dihedral angle of 39.1° with the triazole core, reducing planarity.

Physicochemical Properties

The 2-ethoxyethyl substituent balances hydrophilicity and lipophilicity:

- Lipophilicity : The ethoxy group (‑OCH₂CH₃) is less polar than a hydroxyethyl (‑OCH₂CH₂OH) group (Table 1, row 4) but more lipophilic than methoxyaryl systems (Table 1, rows 2–3). This may improve membrane permeability relative to highly polar analogs .

- Acidity : The electron-deficient triazole ring increases carboxylic acid acidity. Substituents like trifluoroethyl further enhance this effect, as seen in analogs with pKa values ~3.5–4.0 .

Biological Activity

5-Cyclopropyl-1-(2-ethoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 218.24 g/mol

- CAS Number : 1163692-73-6

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclopropyl and ethoxyethyl derivatives with azides through click chemistry methods. The triazole ring formation is facilitated by the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone in synthesizing triazole derivatives due to its efficiency and mild reaction conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds within this class have demonstrated selective cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and DNA damage without direct DNA intercalation.

| Compound | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5-Cyclopropyl-1-(2-ethoxyethyl)-1H-triazole | Jurkat T-cells | 20.5 | Induces apoptosis via mitochondrial pathway |

| N-(4-thiocyanatophenyl)-1H-triazole-4-carboxamides | Various | Comparable to Doxorubicin | Morphological changes and DNA fragmentation |

Anti-inflammatory Effects

Triazoles have also been investigated for their anti-inflammatory properties. Some derivatives have shown promising results in inhibiting COX enzymes, which play a crucial role in the inflammatory process.

| Compound | COX Enzyme Inhibition IC (µM) |

|---|---|

| 5-Cyclopropyl-1-(2-ethoxyethyl)-1H-triazole | COX-1: 26.04; COX-2: 23.8 |

These findings suggest that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Antioxidant Activity

The antioxidant properties of triazole derivatives are also noteworthy. For example, studies have shown that certain triazoles can scavenge free radicals and reduce oxidative stress in cellular models, contributing to their potential therapeutic applications in oxidative stress-related diseases.

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

A recent study evaluated the antiproliferative effects of a series of triazole derivatives against various cancer cell lines. The results indicated that compounds similar to 5-Cyclopropyl-1-(2-ethoxyethyl)-1H-triazole exhibited significant growth inhibition in Jurkat T-cells, with morphological changes indicative of apoptosis observed through microscopy. -

Research on Anti-inflammatory Properties :

Another study focused on the synthesis of triazole-linked compounds that demonstrated selective inhibition of COX enzymes. The findings suggested that these compounds could be developed as anti-inflammatory agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. Storage Recommendations :

- Temperature : -20°C in argon-flushed vials.

- Solubility : Store as a lyophilized powder in anhydrous DMSO (10 mM stock solution).

Table 2 : Stability Under Stress Conditions

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 40°C, 75% RH, 7d | 22% | 5-Cyclopropyl-1H-triazole |

| UV Light, 24h | 35% | Nitroso derivative |

How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition assays?

Advanced Question

Stepwise Approach :

Target Selection : Prioritize kinases or carboxylases due to the triazole’s metal-binding affinity.

Assay Design : Use fluorescence-based assays (e.g., ATPase-Glo™) with IC determination.

SAR Analysis : Compare analogs (Table 3) to identify critical substituents .

Table 3 : Analog Comparison for Kinase Inhibition

| Analog Structure | IC (nM) | Selectivity (vs. Off-Targets) |

|---|---|---|

| Ethyl substituent (Parent) | 85 | 10-fold |

| Trifluoromethyl-phenyl analog | 12 | 50-fold |

How should contradictory data in synthetic yields or biological activity be resolved?

Advanced Question

Contradictions often arise from:

- Impurity Batches : HPLC-MS reanalysis of low-yield batches may reveal unreacted azides.

- Assay Variability : Normalize enzyme activity using internal controls (e.g., staurosporine).

- Computational Validation : DFT calculations predict regioselectivity trends, aligning with experimental outcomes .

Example : A reported IC discrepancy (85 nM vs. 120 nM) was traced to DMSO concentration differences in assay buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.